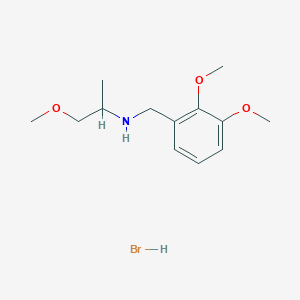
N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
説明
N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide, also known as GBR 12909, is a chemical compound that belongs to the phenyltropane family. It is a potent and selective dopamine reuptake inhibitor, which means it can block the reuptake of dopamine in the brain, leading to an increase in dopamine levels. GBR 12909 has been extensively studied for its potential use as a therapeutic agent in the treatment of various neurological and psychiatric disorders.
科学的研究の応用
Photosensitive Protecting Groups
- Application in Synthetic Chemistry : Photosensitive protecting groups, including 3,5-dimethoxybenzyl, have shown great promise in synthetic chemistry. These groups can be removed by light, offering a non-invasive method to trigger reactions or release active compounds under specific conditions (Amit, Zehavi, & Patchornik, 1974).
Analytical Methods for Antioxidant Activity
- Determination of Antioxidant Activity : Various analytical methods, including spectrophotometry and electrochemical biosensors, have been applied to determine the antioxidant activity of compounds. These methods are crucial for assessing the antioxidant capacity of complex samples, which could include studies on derivatives of N-(2,3-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide (Munteanu & Apetrei, 2021).
Redox Mediators in Enzymatic Degradation
- Enzymatic Remediation of Organic Pollutants : The use of enzymes in conjunction with redox mediators has been explored for the degradation of recalcitrant compounds in wastewater. This approach enhances the efficiency of enzymatic treatments, suggesting a potential application area for similar compounds in environmental remediation (Husain & Husain, 2007).
Mechanism of β-O-4 Bond Cleavage in Lignin
- Acidolysis of Lignin Model Compounds : Research on the acidolysis mechanism of β-O-4 bond cleavage in lignin model compounds reveals important insights into lignin degradation. Such studies are fundamental for the development of bio-based materials and the efficient utilization of biomass (Yokoyama, 2015).
Novel Brominated Flame Retardants
- Environmental Occurrence and Health Risks : The study of novel brominated flame retardants (NBFRs) in various environments highlights the importance of monitoring and understanding the fate of chemical compounds. Such research is crucial for assessing the environmental impact and potential health risks associated with these substances (Zuiderveen, Slootweg, & de Boer, 2020).
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.BrH/c1-10(9-15-2)14-8-11-6-5-7-12(16-3)13(11)17-4;/h5-7,10,14H,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULJBNSJMZZJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C(=CC=C1)OC)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




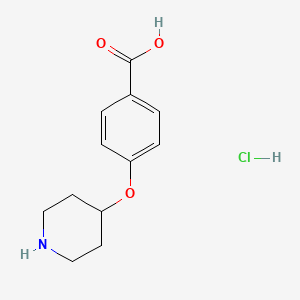
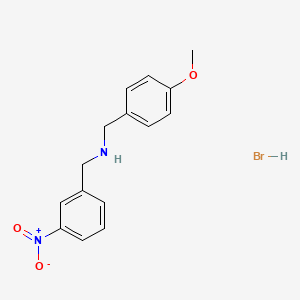
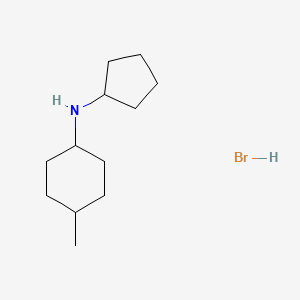

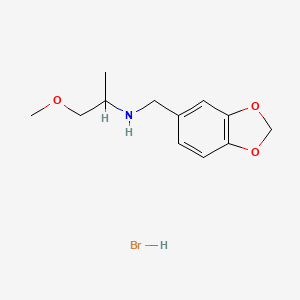
amine hydrobromide](/img/structure/B3106986.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/structure/B3106999.png)



![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/structure/B3107044.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3107045.png)